molecular formula C12H16INO2 B14838053 2-Tert-butoxy-5-cyclopropoxy-4-iodopyridine

2-Tert-butoxy-5-cyclopropoxy-4-iodopyridine

Cat. No.: B14838053
M. Wt: 333.16 g/mol
InChI Key: JYLWMXMSFQTPRB-UHFFFAOYSA-N
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Description

2-Tert-butoxy-5-cyclopropoxy-4-iodopyridine is a chemical compound with the molecular formula C12H16INO2 and a molecular weight of 333.17 g/mol . It is primarily used in research and development, particularly in the field of organic chemistry. This compound is known for its unique structure, which includes a tert-butoxy group, a cyclopropoxy group, and an iodine atom attached to a pyridine ring.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2-Tert-butoxy-5-cyclopropoxy-4-iodopyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving this compound include:

    Nucleophiles: For substitution reactions.

    Oxidizing Agents: For oxidation reactions.

    Reducing Agents: For reduction reactions.

    Metal Catalysts: For coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while coupling reactions can produce larger, more complex molecules .

Scientific Research Applications

2-Tert-butoxy-5-cyclopropoxy-4-iodopyridine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Tert-butoxy-5-cyclopropoxy-4-iodopyridine involves its interaction with various molecular targets and pathways. The specific effects depend on the functional groups and the overall structure of the compound. For example, the iodine atom can participate in halogen bonding, while the tert-butoxy and cyclopropoxy groups can influence the compound’s reactivity and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Tert-butoxy-5-cyclopropoxy-4-iodopyridine is unique due to its specific arrangement of functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for various research applications, particularly in the synthesis of complex organic molecules .

Properties

Molecular Formula

C12H16INO2

Molecular Weight

333.16 g/mol

IUPAC Name

5-cyclopropyloxy-4-iodo-2-[(2-methylpropan-2-yl)oxy]pyridine

InChI

InChI=1S/C12H16INO2/c1-12(2,3)16-11-6-9(13)10(7-14-11)15-8-4-5-8/h6-8H,4-5H2,1-3H3

InChI Key

JYLWMXMSFQTPRB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1=NC=C(C(=C1)I)OC2CC2

Origin of Product

United States

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